1-(2-fluorobenzoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide
Description
1-(2-fluorobenzoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. Its structural characteristics include a fluorobenzoyl group and a piperidine ring, which are common motifs in drug design due to their interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between carbamimide and fluorobenzoyl acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These methods provide a basis for synthesizing 1-(2-fluorobenzoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide by adapting the starting materials and reaction conditions to incorporate the specific fluorobenzoyl and piperidine components of the molecule (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction studies to determine the crystalline structure and conformation of the compound. Similar compounds exhibit monoclinic crystal systems with specific unit cell parameters, indicating how 1-(2-fluorobenzoyl)-N-(1-methylbutyl)-4-piperidinecarboxamide might crystallize and the types of intermolecular interactions, such as hydrogen bonding and π–π stacking, that could stabilize its structure (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-pentan-2-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-3-6-13(2)20-17(22)14-9-11-21(12-10-14)18(23)15-7-4-5-8-16(15)19/h4-5,7-8,13-14H,3,6,9-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLNDYSEUSDKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)carbonyl]-N-(pentan-2-yl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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